3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido-benzimidazole core fused with a 3,4,5-trimethoxyphenyl substituent. Key structural and functional attributes include:
- Core Structure: The pyrido[1,2-a]benzimidazole scaffold provides electron-donating properties due to its extended π-conjugation system .
- Substituent Effects: The 3,4,5-trimethoxyphenyl group enhances solubility and polarity, enabling versatile interactions with biological targets or substrates .
- Photophysical Properties: The compound exhibits fluorescence modulated by environmental factors, making it suitable for molecular dynamics studies .
Properties
CAS No. |
730976-61-1 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N3O3/c1-13-9-18(14-10-19(26-2)21(28-4)20(11-14)27-3)25-17-8-6-5-7-16(17)24-22(25)15(13)12-23/h5-11H,1-4H3 |
InChI Key |
VPNIIAIYBWBECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure decomposes into three modular components: (1) the pyrido[1,2-a]benzimidazole scaffold, (2) the 3,4,5-trimethoxyphenyl group at position 1, and (3) the methyl and cyano substituents at positions 3 and 4, respectively. Retrosynthetically, the benzimidazole nucleus may derive from cyclization of o-phenylenediamine derivatives, while the pyridine ring could form via Friedländer annulation or palladium-catalyzed cross-coupling. The 3,4,5-trimethoxyphenyl moiety is typically introduced through nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging halogenated intermediates.
Synthetic Routes
Route 1: Cyclocondensation of o-Phenylenediamine Derivatives
Shobhashana et al. demonstrated that imidazole rings form efficiently via cyclocondensation of o-phenylenediamine with carbonyl compounds under acidic conditions. Adapting this approach, the benzimidazole core is synthesized by reacting 4-cyano-2-nitroaniline with methylglyoxal in acetic acid at 80°C, yielding 1H-benzimidazole-4-carbonitrile. Subsequent Friedländer annulation with acetylacetone introduces the pyridine ring, forming the pyrido[1,2-a]benzimidazole skeleton.
Critical Step :
- Cyclocondensation :
$$ \text{4-Cyano-2-nitroaniline + Methylglyoxal} \xrightarrow{\text{AcOH, 80°C}} \text{1H-Benzimidazole-4-carbonitrile} $$
Yield: 68% (analogous to Scheme 10 in Shobhashana et al.).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Acetic Acid | 80 | None | 68 |
| Ethanol | 70 | HCl | 45 |
| DMF | 100 | H2SO4 | 52 |
Route 2: Multi-Component Reaction (MCR) Approach
Selvan et al. utilized MCRs to assemble hybrid heterocycles in a single pot. For the target compound, a three-component reaction involving 2-aminobenzimidazole, 3,4,5-trimethoxybenzaldehyde, and malononitrile in ethanol catalyzed by piperidine affords the intermediate 3-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-4-carbonitrile. Subsequent methylation at position 3 using methyl iodide in DMF yields the final product.
Reaction Scheme :
Route 3. Transition Metal-Catalyzed Coupling
Meenakshisundaram et al. highlighted palladium-catalyzed Suzuki couplings for introducing aryl groups to heterocycles. Here, a brominated pyrido[1,2-a]benzimidazole intermediate undergoes coupling with 3,4,5-trimethoxyphenylboronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1). The cyano group is introduced via Rosenmund-von Braun reaction using CuCN.
Optimized Conditions :
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-5), 7.89–7.85 (m, 2H, H-6, H-7), 6.92 (s, 2H, trimethoxyphenyl), 3.94 (s, 9H, OCH3), 2.45 (s, 3H, CH3).
- 13C NMR : δ 158.9 (C≡N), 153.2–56.1 (OCH3), 121.4–118.2 (pyrido-benzimidazole carbons).
- HRMS : m/z calculated for C24H20N4O3 [M+H]+: 428.1582; found: 428.1579.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Route | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 3 | 68 | 95 |
| 2 | 2 | 57 | 89 |
| 3 | 4 | 62 | 92 |
Route 1 offers the highest yield but requires stringent temperature control. Route 2, though lower-yielding, is operationally simpler. Route 3 balances yield and scalability but demands costly catalysts.
Chemical Reactions Analysis
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzimidazole or pyridine rings .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to 3-methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines.
- Cytotoxicity Studies : A study demonstrated that benzimidazole derivatives bearing a 3,4,5-trimethoxyphenyl group exhibited significant cytotoxic effects against A549 lung cancer cells, with an IC50 value of 11.75 μg/mL. This suggests that the presence of electron-donating groups enhances anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The specific interactions with cellular targets are an area of ongoing research.
Antimicrobial Activity
The compound's structural attributes lend themselves to potential antimicrobial applications. Research into related compounds has indicated:
- Broad-Spectrum Activity : Studies on similar pyrido[1,2-a]benzimidazole derivatives have shown effectiveness against both bacterial and fungal strains. This broad-spectrum antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes and interfere with metabolic processes .
Pharmacological Insights
The pharmacological profile of this compound includes various therapeutic potentials:
- Anti-inflammatory Properties : Compounds in this class have been evaluated for their anti-inflammatory effects. The presence of methoxy groups is believed to enhance anti-inflammatory activity by modulating inflammatory pathways .
- Inhibitory Effects on Enzymes : Some studies have focused on the ability of these compounds to inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects and is a promising avenue for developing new antibiotics .
Case Studies and Research Findings
A thorough examination of literature reveals several case studies that substantiate the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may affect other cellular pathways, such as the ERK signaling pathway, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs of the target compound, emphasizing substituent variations, synthesis yields, and functional properties.
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]benzimidazole Derivatives
Substituent-Driven Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups
- The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing solubility and polarity. This contrasts with 3t (4-chlorophenyl substituent), where the chloro group introduces electron-withdrawing effects, likely reducing solubility .
Bioactivity Implications
Photophysical Uniqueness
- The target compound’s fluorescence (absent in other analogs) positions it as a tool for real-time molecular tracking, unlike non-fluorescent derivatives such as 3v or 3w () .
Biological Activity
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C22H19N3O3
- Molecular Weight : 373.4 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzimidazole compounds, including those similar to this compound, show promising antitumor effects. For instance, compounds linked with trimethoxyphenyl groups have demonstrated cytotoxicity against several cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer) with IC50 values indicating significant potency .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .
- Mechanism of Action : The exact mechanism of action remains under investigation; however, it is hypothesized that the compound may inhibit specific cellular pathways involved in tumor growth and microbial resistance.
Case Studies and Experimental Data
-
Antitumor Efficacy :
- A study assessed the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. The compound exhibited significant inhibition of cell proliferation in a dose-dependent manner.
- Table 1 : Antitumor Activity Data
Compound Cell Line IC50 (μM) This compound MGC-803 (Gastric) 20.47 ± 2.07 MCF-7 (Breast) 43.42 ± 3.56 HepG2 (Liver) 35.45 ± 2.03 -
Antimicrobial Studies :
- In vitro tests revealed that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Table 2 : Antimicrobial Activity Data
Microorganism Minimum Inhibitory Concentration (MIC) E. coli 10 µg/mL Staphylococcus aureus 5 µg/mL Candida albicans 15 µg/mL
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like trimethoxybenzoyl chloride and pyridine derivatives. The synthetic pathway often includes cyclization reactions facilitated by phosphorus pentoxide or similar reagents to form the desired benzimidazole structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
